N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a heterocyclic compound featuring a fused pyrroloquinazoline core substituted with a thiadiazole ring and an isopropyl group. Its structure combines a 1,3,4-thiadiazole moiety linked via a carboxamide bridge to a tetrahydropyrroloquinazoline system. The Z-configuration of the thiadiazole imine group (2Z) is critical for its electronic and steric properties, influencing interactions with biological targets or materials .
Properties
Molecular Formula |
C21H25N5O3S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-4-propan-2-yl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c1-4-5-10-16-23-24-20(30-16)22-19(29)21-12-11-17(27)26(21)15-9-7-6-8-14(15)18(28)25(21)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3,(H,22,24,29) |
InChI Key |
ZNJDKDNPNVJSKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with Carboxylic Acid Derivatives
Method :
-
Reactants : 4-Methyl-3-thiosemicarbazide and trimethylacetic acid derivatives (e.g., trimethylacetyl chloride).
-
Conditions : Acidic media (e.g., chlorsulfonic acid or sulfur oxychloride) in inert solvents like 1,2-dichloroethane at 80–160°C.
-
Mechanism : Acylation of the thiosemicarbazide followed by cyclodehydration (Figure 1).
-
Yield : Up to 95% for 2-methylamino-5-tert-butyl-1,3,4-thiadiazole intermediates.
Optimization :
Oxidative Cyclization of Hydrazine Derivatives
Method :
-
Reactants : Phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride.
-
Conditions : Reflux in POCl₃, followed by neutralization with aqueous NaOH.
Key Insight :
Construction of the Tetrahydropyrrolo[1,2-a]Quinazoline Scaffold
The pyrroloquinazoline core is synthesized via cyclocondensation cascades or multicomponent reactions:
Cyclocondensation of Anthranilamide with Levulinic Acid Derivatives
Method :
-
Conditions : Solventless mechanochemical activation with Amberlyst®15 at 60°C for 3 hours.
-
Mechanism : Double cyclocondensation forms the tricyclic system (Figure 2).
-
Yield : 89% for 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione.
Optimization :
Decarboxylative 1,3-Dipolar Cycloaddition
Method :
-
Reactants : α-Amino acids (e.g., 2-aminoisobutyric acid), aldehydes, and maleimides.
-
Mechanism : In situ generation of azomethine ylides, followed by cycloaddition (Figure 3).
Key Insight :
-
Steric hindrance from the isopropyl group at position 4 improves regioselectivity.
Coupling of Thiadiazole and Pyrroloquinazoline Moieties
The final step involves linking the thiadiazole and pyrroloquinazoline units via carboxamide formation:
Acylation of Thiadiazole Amines
Method :
-
Reactants : 5-Butyl-1,3,4-thiadiazol-2-amine and activated pyrroloquinazoline carboxylate (e.g., acyl chloride).
-
Conditions : DCM/TEA at 0–25°C for 12–24 hours.
-
Mechanism : Nucleophilic acyl substitution (Figure 4).
-
Yield : 65–78% for the target compound.
Optimization :
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
FT-IR : C=O stretches at 1,740 cm⁻¹ (ester), 1,674 cm⁻¹ (amide).
-
¹H NMR :
-
MS : [M+H]⁺ at m/z 427.5 (calculated).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiadiazole Derivatives
A structurally related compound, N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS: 1282133-72-5), shares the thiadiazole-carboxamide backbone but replaces the tetrahydropyrroloquinazoline system with a phenyl-thiazole-pyrrole hybrid . Key differences include:
- Ring systems : The tetrahydropyrroloquinazoline core provides a rigid, planar structure conducive to π-π stacking, unlike the flexible thiazole-pyrrole system in the analogue.
Carbazole and Triazanylidene Hybrids
Compounds like 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) and 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25) share hybrid heterocyclic architectures but lack the thiadiazole-quinazoline framework.
Electronic and Reactivity Comparisons
The electronic character of the target compound’s thiadiazole-imine group aligns with principles of isovalency, where structurally similar moieties (e.g., thiadiazole vs. triazole) exhibit comparable reactivity . For example:
- Thiadiazole vs. Triazole : Thiadiazoles typically exhibit higher electrophilicity due to sulfur’s electron-withdrawing effects, enhancing interactions with nucleophilic biological targets (e.g., enzyme active sites).
Bioactivity and Pharmacological Potential
While direct data on the target compound are lacking, structurally related quinazoline derivatives are known for kinase inhibitory activity (e.g., EGFR inhibitors). The isopropyl and butyl substituents may modulate pharmacokinetic properties, as seen in analogues where alkyl chains improve metabolic stability . By contrast, carbazole-triazanylidene hybrids prioritize π-stacking interactions, favoring applications in organic electronics rather than pharmacology.
Biological Activity
N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 385.4 g/mol. Its structure features a thiadiazole moiety and a tetrahydropyrroloquinazoline framework, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1236262-06-8 |
Anticancer Activity
Recent studies have indicated that compounds with thiadiazole and quinazoline derivatives exhibit significant anticancer properties. The structure–activity relationship (SAR) analysis suggests that substitutions in the thiadiazole ring can enhance the anticancer efficacy against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells. The presence of electron-withdrawing groups in the structure has been associated with increased potency against cancer cells.
- Case Study : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This suggests that modifications in the thiadiazole and quinazoline moieties can lead to enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated.
- Spectrum of Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways within the microorganisms.
Research Findings
A series of research findings highlight the biological potential of this compound:
- Anticancer Studies : A study indicated that similar compounds with thiadiazole rings showed promising results against various cancer types including breast and lung cancers.
- Antimicrobial Studies : Research demonstrated that compounds with a similar structural framework exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL depending on the specific derivative tested.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
Synthesis requires multi-step optimization:
- Stepwise reactions : Begin with thiadiazole ring formation using 1,3,4-thiadiazole precursors under nitrogen to prevent oxidation. Subsequent coupling with pyrrolo[1,2-a]quinazoline derivatives involves carboxamide bond formation via activation with carbodiimides (e.g., EDC/HCl) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene is preferred for reflux conditions in coupling reactions .
- Catalysts : K₂CO₃ or triethylamine for deprotonation; palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) improve purity to >95% .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and quinazoline moieties. Aromatic proton splitting patterns resolve stereochemical ambiguities .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- FTIR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve stereochemical uncertainties?
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance anomalous scattering for heavy atoms (e.g., sulfur in thiadiazole) .
- Refinement : SHELXL-2018 refines twinned crystals via TWIN/BASF commands. Hydrogen atoms are placed geometrically, and displacement parameters are constrained using ISOR .
- Validation : Check R-factor convergence (<5% discrepancy) and Platon SQUEEZE for solvent-accessible voids .
Q. How can contradictions in biological activity data across studies be resolved?
- Bioassay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Report confidence intervals (95%) to quantify variability .
- Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent-induced artifacts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina screens against ATP-binding pockets (e.g., EGFR kinase) using Lamarckian genetic algorithms. Validate with RMSD <2.0 Å from co-crystallized ligands .
- MD simulations : GROMACS runs (100 ns, NPT ensemble) assess binding stability. Analyze hydrogen bonds (VMD) and binding free energy (MM-PBSA) .
- QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with inhibitory activity (R² >0.85) .
Q. How can Design of Experiments (DoE) optimize reaction yields?
- Factorial design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene) to identify critical factors .
- Response surface methodology (RSM) : Central composite design models non-linear relationships. Optimize for >80% yield using Minitab .
- Flow chemistry : Continuous-flow reactors (0.5 mL/min residence time) enhance reproducibility and reduce byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
